1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate
Overview
Description
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate is a useful research compound. Its molecular formula is C11H14F8N2O4 and its molecular weight is 390.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of Novel Ligands for Nicotinic Receptors
The compound has been used in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially a novel ligand for nicotinic receptors. This synthesis involved coupling reactions and deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).
Formation of N-Aryl β-Amino Alcohol Derivatives
It has been utilized in trifluoroacetic acid-promoted multicomponent coupling of aziridines, arynes, and water. This reaction produces N-aryl β-amino alcohol derivatives, valuable in medicinal chemistry (Roy, Baviskar, & Biju, 2015).
Development of Antimicrobial Agents
In the field of antimicrobial research, azetidines and their derivatives have been synthesized for potential use as antibacterial and antituberculosis agents. The synthesis of these compounds involved reactions with chloroacetyl chloride, indicating the potential application of related structures in drug development (Chandrashekaraiah et al., 2014).
Construction of Highly Substituted Azetidines
Bicyclic azetidin-3-ones, structurally related to azetidines, have been used as scaffolds for the synthesis of highly substituted azetidines, demonstrating the compound's relevance in creating complex molecular structures (Martínez & Fleet, 2014).
Drug Development Applications
- Selective Estrogen Receptor Degraders and Antagonists: Azetidine derivatives have been explored in the optimization of selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER+ breast cancer. This research underlines the compound's potential in developing new cancer treatments (Scott et al., 2020).
Chemical Synthesis and Analysis
Advanced Building Blocks for Drug Discovery
Azetidines, including related structures, have been studied as advanced building blocks in drug discovery. This research includes the design and synthesis of isosteres of common pharmacophores, showcasing the compound's utility in innovative drug design (Feskov et al., 2019).
Synthesis of Aryloxetanes and Arylazetidines
The compound has been involved in the synthesis of aryloxetanes and arylazetidines, highlighting its role in creating key structures in medicinal chemistry (Duncton et al., 2009).
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDURPLDOSVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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